molecular formula C27H42N2O2S B15164036 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate CAS No. 143388-65-2

4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate

Cat. No.: B15164036
CAS No.: 143388-65-2
M. Wt: 458.7 g/mol
InChI Key: RAWGGQYTZIEWGW-UHFFFAOYSA-N
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Description

4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate typically involves the reaction of a decyl-substituted thiadiazole with a phenyl nonanoate derivative. One common method includes the use of hydrazonoyl halides and thiocyanates as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale reactions using similar starting materials and conditions. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate involves its interaction with various molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to its diverse biological activities. The compound may inhibit specific enzymes or receptors, leading to its antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .

Properties

CAS No.

143388-65-2

Molecular Formula

C27H42N2O2S

Molecular Weight

458.7 g/mol

IUPAC Name

[4-(5-decyl-1,3,4-thiadiazol-2-yl)phenyl] nonanoate

InChI

InChI=1S/C27H42N2O2S/c1-3-5-7-9-11-12-13-15-17-25-28-29-27(32-25)23-19-21-24(22-20-23)31-26(30)18-16-14-10-8-6-4-2/h19-22H,3-18H2,1-2H3

InChI Key

RAWGGQYTZIEWGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=NN=C(S1)C2=CC=C(C=C2)OC(=O)CCCCCCCC

Origin of Product

United States

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